2-(4-Morpholinylmethyl)-1,4-oxazepane is a chemical compound classified under the oxazepane family, which comprises a seven-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties. The presence of the morpholine moiety contributes to its biological activity, making it a subject of interest in various scientific studies.
The compound's Chemical Abstracts Service (CAS) number is 156925-22-3, which facilitates its identification in chemical databases and literature. Research into this compound has been spurred by its structural similarities to other biologically active molecules, prompting investigations into its synthesis and potential applications in drug development.
2-(4-Morpholinylmethyl)-1,4-oxazepane can be classified as a heterocyclic compound due to its incorporation of nitrogen and oxygen within a cyclic structure. It falls within the broader category of oxazepanes, which are known for their diverse pharmacological activities.
The synthesis of 2-(4-Morpholinylmethyl)-1,4-oxazepane can be achieved through various methods, including:
The synthesis typically requires careful control of reaction parameters such as temperature, time, and solvent choice. For instance, using polar aprotic solvents can facilitate better solvation of reactants and improve yield. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-(4-Morpholinylmethyl)-1,4-oxazepane features a seven-membered ring with a morpholine side chain. The general formula can be represented as follows:
2-(4-Morpholinylmethyl)-1,4-oxazepane can participate in several chemical reactions:
Reactions are typically conducted under inert atmospheres to prevent oxidation or hydrolysis. Reaction yields and product distributions are analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
The mechanism of action for 2-(4-Morpholinylmethyl)-1,4-oxazepane is primarily linked to its interaction with biological targets such as enzymes or receptors. The morpholine moiety may enhance binding affinity due to its ability to form hydrogen bonds and engage in electrostatic interactions with target sites.
Studies have indicated that compounds similar to 2-(4-Morpholinylmethyl)-1,4-oxazepane exhibit activity against various cancer cell lines and pathogens by disrupting critical biological processes such as cell division or metabolic pathways.
Relevant analyses such as melting point determination and spectroscopic characterization (NMR, IR) are essential for confirming these properties.
2-(4-Morpholinylmethyl)-1,4-oxazepane has potential applications in:
Research continues into optimizing its properties for enhanced efficacy and reduced toxicity in therapeutic applications.
The dopamine D4 receptor (D4R) represents a critical target in neuropharmacology due to its involvement in cognitive regulation, attention deficit hyperactivity disorder (ADHD), schizophrenia, and potential roles in addiction and impulse control disorders. Selective D4R ligands aim to mitigate side effects (e.g., extrapyramidal symptoms) associated with non-selective dopaminergic agents. The morpholine pharmacophore is recognized for enhancing ligand binding to neuronal receptors, as evidenced by its presence in >100 clinically approved drugs targeting CNS pathways [1]. D4R-selective compounds like 2-(4-morpholinylmethyl)-1,4-oxazepane may offer improved therapeutic windows by minimizing off-target interactions with D2-like receptors (D2R, D3R), which are linked to motor and endocrine disturbances [2] [6].
This hybrid molecule integrates two privileged heterocycles:
The methylene linker (–CH2–) bridges the morpholine C4-position to the oxazepane C2-position, generating a sp3-rich architecture (Fsp3 = 0.83). This design elevates three-dimensional complexity compared to flat aromatic scaffolds, potentially improving selectivity and reducing promiscuity [7]. Key physicochemical parameters include:
Table 1: Structural and Calculated Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem [3] |
Molecular Weight | 200.28 g/mol | [3] |
Topological Polar SA | 32.5 Ų | Calculated |
H-Bond Acceptors/Donors | 4 / 1 | [3] |
Calculated logP (cLogP) | 0.82 ± 0.30 | ChemAxon |
Early dopaminergic drugs (e.g., haloperidol) exhibited high D2R affinity but significant off-target liabilities. The discovery of D4R in 1991 spurred targeted ligand development. Key milestones include:
Table 2: Evolution of Key Dopaminergic Scaffolds
Era | Scaffold | Target Profile | Limitations |
---|---|---|---|
1970s | Butyrophenones | Pan-dopaminergic | Extrapyramidal effects |
1990s | Arylpiperazines | D4R-preferential (e.g., L-745,870) | Short half-life, hERG inhibition |
2000s | 2,4-Disubstituted morpholine | D4R-selective (e.g., 12e [2]) | Moderate brain penetration |
2010s+ | Hybrid morpholine-oxazepane | Bitopic D4R engagement | Under optimization |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1